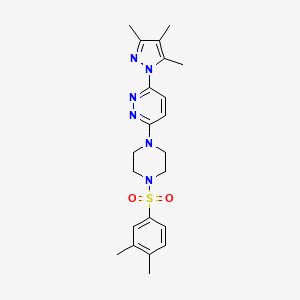

3-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2S/c1-15-6-7-20(14-16(15)2)31(29,30)27-12-10-26(11-13-27)21-8-9-22(24-23-21)28-19(5)17(3)18(4)25-28/h6-9,14H,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJPWIFGPANFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 1013819-77-6) is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H28N6O2S |

| Molecular Weight | 440.6 g/mol |

| CAS Number | 1013819-77-6 |

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, and a pyridazine moiety that enhances its pharmacological profile. The presence of the sulfonyl group is significant for its potential interactions with proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with various protein targets. The sulfonyl group can participate in hydrogen bonding and ionic interactions, enhancing the compound's affinity for biological macromolecules. The piperazine ring is known to facilitate binding to neurotransmitter receptors, while the pyrazole component may influence signaling pathways related to inflammation and cancer.

Anticancer Activity

Recent studies have indicated that compounds similar to this pyridazine derivative exhibit antiproliferative effects against a range of human cancer cell lines. For instance, derivatives linked to piperazine have shown significant cytotoxicity against breast cancer and lung cancer cell lines, suggesting that this compound may also possess similar properties due to structural analogies.

Neuropharmacological Effects

The piperazine structure is often associated with psychotropic effects. Compounds containing this moiety have been studied for their potential as anxiolytics and antidepressants. The interaction with serotonin receptors (5-HT) and dopamine receptors may lead to modulation of mood and anxiety levels.

Enzyme Inhibition

Preliminary data suggest that the compound could act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies on related piperazine derivatives have shown inhibition against butyrylcholinesterase (BChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Case Studies

- Antiproliferative Effects : A study demonstrated that a structurally similar compound exhibited IC50 values in the micromolar range against various cancer cell lines. This indicates a promising avenue for further exploration of the compound's anticancer properties.

- Neuropharmacological Studies : In an experimental model, derivatives of this compound were tested for their effects on anxiety-like behavior in rodents. Results indicated a significant reduction in anxiety behaviors compared to controls, supporting the hypothesis of its neuropharmacological potential.

- Enzyme Interaction Studies : Research on related compounds revealed that they could inhibit BChE effectively, suggesting that this compound might also share similar inhibitory characteristics, warranting further investigation into its mechanism of action.

Comparison with Similar Compounds

3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Structural Differences :

- Sulfonyl substituent : 2,4-Difluorophenyl vs. 3,4-dimethylphenyl in the target compound.

- Pyrazole substituents : 3-Methylpyrazole vs. 3,4,5-trimethylpyrazole.

Implications :

- Fluorine atoms (electron-withdrawing) may enhance metabolic stability and polar interactions compared to methyl groups (electron-donating).

- Reduced steric bulk in the pyrazole moiety (mono-methyl vs. tri-methyl) could improve binding pocket accommodation in biological targets.

3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine

Structural Differences :

- Linker group : Benzyl group replaces the piperazine ring in the target compound.

- Sulfonyl group : Methanesulfonyl directly attached to phenyl vs. 3,4-dimethylphenylsulfonyl.

Implications :

- Conformational rigidity : The benzyl linker may restrict rotational freedom compared to the flexible piperazine ring.

Structural and Property Comparison Table

Research Findings and Inferences

- Electronic effects : Fluorine substitution () may improve metabolic stability but reduce steric interactions compared to methyl groups .

- Conformational impact : Piperazine-containing compounds (Target and ) likely exhibit better adaptability to binding pockets than rigid benzyl-linked analogs () .

- Lipophilicity : The 3,4,5-trimethylpyrazole in the target compound suggests higher membrane permeability relative to simpler derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine to improve yield and purity?

- Methodological Answer :

- Step 1 : Employ computational reaction path search methods (e.g., quantum chemical calculations) to identify optimal reaction intermediates and transition states, minimizing side reactions .

- Step 2 : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify critical factors affecting yield .

- Step 3 : Incorporate sulfonyl-piperazine coupling protocols, as demonstrated in analogous pyridazine syntheses, to enhance regioselectivity .

- Step 4 : Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity using HPLC (>95% threshold) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions, particularly for the sulfonyl-piperazine and trimethylpyrazole moieties .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity; compare retention times with synthetic intermediates .

- X-ray Crystallography (if applicable): Resolve ambiguous stereochemistry or confirm solid-state packing interactions .

Q. What safety protocols are critical when handling this compound during experimental procedures?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., dichloromethane) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at room temperature, away from ignition sources .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate activity using multiple assays (e.g., enzyme inhibition, cell viability) to rule out false positives/negatives .

- Solvent Effects : Re-test in varying solvent systems (DMSO vs. aqueous buffers) to assess aggregation or solubility artifacts .

- Computational Refinement : Re-parameterize force fields or apply machine learning models trained on experimental datasets to improve docking accuracy .

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate key functional groups in this compound?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with modifications to the sulfonyl-piperazine (e.g., replacing 3,4-dimethylphenyl with halogenated aryl groups) and trimethylpyrazole (e.g., varying methyl positions) .

- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using multivariate regression .

- Crystallographic Studies : Resolve ligand-target co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with the sulfonyl group) .

- Pharmacophore Modeling : Generate 3D pharmacophores to prioritize analogs with conserved interaction features .

Q. What methodologies are recommended for scaling up the synthesis of this compound while maintaining reaction efficiency?

- Methodological Answer :

- Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation), ensuring temperature control and mixing efficiency .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported Pd for cross-coupling) to reduce costs and waste .

- Quality-by-Design (QbD) : Define a design space for critical process parameters (CPPs) to ensure consistency at larger scales .

Notes on Data Contradiction Analysis

- Case Example : If anti-bacterial activity conflicts with computational predictions (e.g., poor docking scores despite high efficacy), re-evaluate target specificity via proteome-wide affinity profiling or off-target screening .

- Statistical Validation : Apply Grubbs’ test to identify outliers in biological replicates and repeat experiments under controlled conditions (e.g., fixed cell passage number) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.